molecular formula C13H17NO2 B5144722 4-[(4-methylphenyl)acetyl]morpholine

4-[(4-methylphenyl)acetyl]morpholine

Cat. No. B5144722
M. Wt: 219.28 g/mol
InChI Key: GJNKONHEQWFMHU-UHFFFAOYSA-N
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Description

4-[(4-methylphenyl)acetyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is also known as 4'-Methylphenylacetylmorpholine or MPA morpholine. The compound is widely used in scientific research for its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[(4-methylphenyl)acetyl]morpholine is not fully understood. However, it is believed to act as a modulator of various biological pathways such as the immune system, inflammatory response, and pain perception. The compound has been shown to bind to specific receptors in the body and exert its effects through various signaling pathways.
Biochemical and Physiological Effects:
4-[(4-methylphenyl)acetyl]morpholine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. The compound has also been shown to modulate the immune system and enhance the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(4-methylphenyl)acetyl]morpholine in lab experiments include its unique properties, high purity, and potential applications in various fields of scientific research. However, the compound has some limitations such as its low solubility in aqueous solutions, which may affect its bioavailability and activity in vivo.

Future Directions

There are many potential future directions for research on 4-[(4-methylphenyl)acetyl]morpholine. Some of these include:
1. Development of new synthetic methods for the preparation of the compound and its derivatives.
2. Investigation of the structure-activity relationship of the compound and its analogs.
3. Evaluation of the pharmacokinetics and pharmacodynamics of the compound in vivo.
4. Development of new applications of the compound in various fields of scientific research.
5. Investigation of the potential toxicity and safety of the compound in vivo.
Conclusion:
In conclusion, 4-[(4-methylphenyl)acetyl]morpholine is a unique and versatile compound that has potential applications in various fields of scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives may lead to the development of new drugs and catalysts with improved efficacy and safety.

Synthesis Methods

The synthesis of 4-[(4-methylphenyl)acetyl]morpholine involves the reaction of morpholine with 4-methylbenzoyl chloride in the presence of a base catalyst such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

4-[(4-methylphenyl)acetyl]morpholine has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various bioactive compounds such as antitumor agents, anti-inflammatory agents, and analgesics. The compound has also been used as a ligand in the development of new catalysts for organic reactions.

properties

IUPAC Name

2-(4-methylphenyl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11-2-4-12(5-3-11)10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNKONHEQWFMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Morpholin-4-yl-2-p-tolyl-ethanone

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